molecular formula C14H12N4O3 B11675478 N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11675478
M. Wt: 284.27 g/mol
InChI Key: FCUBLRJPNCXNJJ-OVCLIPMQSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Classification

IUPAC Nomenclature and Derivative Identification

The compound’s IUPAC name, N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide , systematically describes its structure:

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).
  • Substituents :
    • Position 3 : A 5-methylfuran-2-yl group, comprising a furan ring substituted with a methyl group at carbon 5.
    • Position 5 : A carbohydrazide group (-CONHNH₂) modified by an (E)-furan-2-ylmethylidene substituent, forming a hydrazone linkage.

Alternative names include 3-(5-methylfuran-2-yl)-N′-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide (when thiophene replaces furan in derivatives) and 5-(5-methylfuran-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide .

Chemical Formula and Molecular Weight Analysis

The molecular formula is C₁₄H₁₂N₄O₃ , with the following composition:

Component Quantity Contribution to Molecular Weight
Carbon (C) 14 atoms 168.14 g/mol
Hydrogen (H) 12 atoms 12.12 g/mol
Nitrogen (N) 4 atoms 56.04 g/mol
Oxygen (O) 3 atoms 48.00 g/mol
Total 284.27 g/mol

The monoisotopic mass is 284.0906 Da , consistent with high-resolution mass spectrometry data.

Classification as a Schiff Base-Hydrazone Hybrid System

This compound exhibits dual functionality:

  • Schiff base character : The C=N bond in the hydrazone moiety (N′-[(E)-furan-2-ylmethylidene]) arises from the condensation of a carbohydrazide (-CONHNH₂) with a furfuraldehyde derivative.
  • Hydrazone linkage : The -NH-N=C- group results from the reaction between a hydrazide and a carbonyl compound.

This hybrid structure enhances its potential for metal coordination and biological activity, as seen in analogous pyrazole-Schiff base hybrids.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H12N4O3/c1-9-4-5-13(21-9)11-7-12(17-16-11)14(19)18-15-8-10-3-2-6-20-10/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+

InChI Key

FCUBLRJPNCXNJJ-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoester with Hydrazine

The pyrazole ring is synthesized via cyclocondensation of ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate 1 with hydrazine hydrate. This reaction proceeds through nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclodehydration to yield ethyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate 2 (Scheme 1). The regioselectivity of the reaction is governed by the electronic and steric effects of the 5-methylfuran substituent, favoring formation of the 1H-pyrazole regioisomer.

Scheme 1 :

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoateHydrazine hydrate, EtOH, refluxEthyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate\text{Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate} \xrightarrow{\text{Hydrazine hydrate, EtOH, reflux}} \text{Ethyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate}

Hydrolysis to Carboxylic Acid

The ester 2 is hydrolyzed under basic conditions (aqueous NaOH, ethanol, reflux) to yield 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid 3 . Acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization from ethanol.

Conversion to Carboxylic Acid Chloride

The carboxylic acid 3 is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to form the corresponding acid chloride 4 . This intermediate is highly reactive and used directly in subsequent steps without isolation.

Formation of Carbohydrazide

Reaction of acid chloride 4 with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C yields 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide 5 (Scheme 2). The reaction is quenched with ice-water, and the product is isolated by filtration.

Scheme 2 :

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbonyl chlorideHydrazine hydrate, THF3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide\text{3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbonyl chloride} \xrightarrow{\text{Hydrazine hydrate, THF}} \text{3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide}

Condensation with Furan-2-Carbaldehyde

Reaction Conditions and Optimization

The carbohydrazide 5 is condensed with furan-2-carbaldehyde 6 in ethanol under acidic catalysis (glacial acetic acid, reflux, 6–8 hours) to form N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide 7 (Scheme 3). The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the aldehyde carbonyl, followed by elimination of water to form the hydrazone.

Scheme 3 :

3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide+Furan-2-carbaldehydeAcOH, EtOH, refluxN’-[(E)-Furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide\text{3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide} + \text{Furan-2-carbaldehyde} \xrightarrow{\text{AcOH, EtOH, reflux}} \text{this compound}

Stereochemical Control

The E-configuration of the hydrazone is favored under thermodynamic control due to steric hindrance between the furan rings in the Z-isomer. The stereochemical outcome is confirmed via 1^1H NMR analysis, which shows a characteristic singlet for the hydrazone proton at δ 8.2–8.4 ppm.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield 7 as a pale-yellow solid. Analytical data include:

  • MP : 218–220°C

  • IR (KBr) : 3250 (N-H), 1660 (C=O), 1605 (C=N) cm⁻¹

  • 1^1H NMR (DMSO-d₆) : δ 12.1 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.6–6.3 (m, 5H, furan-H), 2.4 (s, 3H, CH₃)

  • MS (ESI) : m/z 343 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Synthesis

A one-pot approach involves simultaneous cyclocondensation of ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate with hydrazine hydrate and furan-2-carbaldehyde in ethanol under reflux. However, this method yields a mixture of regioisomers and requires rigorous optimization.

Use of Preformed Hydrazones

Preformation of furan-2-carbaldehyde hydrazone followed by coupling with the pyrazole acid chloride 4 has been attempted but results in lower yields (≤40%) due to competing side reactions.

Analytical Data and Characterization

Spectroscopic Validation

The structure of 7 is confirmed via FTIR, 1^1H/13^13C NMR, and mass spectrometry. The 13^13C NMR spectrum exhibits signals at δ 162.5 (C=O), 155.3 (C=N), and 110–150 ppm (furan carbons).

Pharmacological and Application Insights

Structure-Activity Relationship (SAR)

The presence of the furylidene moiety enhances lipophilicity, potentially improving membrane permeability. The 5-methyl group on the furan ring may sterically stabilize the hydrazone bond against enzymatic hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Antitumor Properties

Research indicates that N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide exhibits significant antitumor activity. Pyrazole derivatives have been shown to inhibit various cancer cell lines effectively. For example, studies have demonstrated that similar compounds can induce apoptosis in MCF-7 breast cancer cells through the activation of apoptotic pathways .

Case Study: Apoptosis Induction

In vitro studies have shown that this compound can significantly trigger apoptosis in cancer cells. Flow cytometry results indicated that treatment with the compound resulted in increased apoptotic markers, suggesting its potential as an antitumor agent.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial and antifungal effects. A study highlighted the efficacy of related compounds against various bacterial strains, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The ability to modulate inflammatory pathways presents a promising application for therapeutic interventions in inflammatory diseases.

Synthesis and Functionalization

The synthesis of this compound involves several chemical transformations that yield the desired product with high purity. The functionalization of pyrazoles is critical for enhancing their biological activities and tailoring them for specific applications .

Synthetic Route Overview

  • Starting Materials: Furan derivatives and hydrazine.
  • Reagents: Acid catalysts may be employed to facilitate reactions.
  • Reaction Conditions: Typically carried out under reflux conditions.
  • Purification: Crystallization or chromatography techniques are used to isolate the final product.

Mechanism of Action

The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Substituent Variations in the Pyrazole Core

The target compound belongs to a broader class of pyrazole-3/5-carbohydrazides, where substituents on the pyrazole ring and hydrazide moiety dictate physicochemical and biological properties. Key analogs include:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features Reference ID
Target Compound R₁: 5-methylfuran-2-yl; R₂: furan-2-yl 284.28 Planar structure, (E)-configuration, potential fluorescence/coordination
(E)-N’-2,4-dichlorobenzylidene-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) R₁: phenyl; R₂: 2,4-dichlorophenyl 373.20 Enhanced lipophilicity, crystallographic validation, antimicrobial activity
N′-[(1E)-furan-2-ylmethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide R₁: 3-nitrophenyl; R₂: furan-2-yl 325.28 Electron-withdrawing nitro group, potential enzyme inhibition
3-(5-chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide R₁: 5-chlorothiophen-2-yl; R₂: furan-2-yl 335.78 Thiophene substitution, altered electronic properties
(E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide R₁: 4-chlorophenyl; R₂: 5-chloro-2-hydroxyphenyl 390.25 Anticancer activity (A549 cell apoptosis), dual halogen substitution

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 5-methylfuran group in the target compound (electron-donating) contrasts with the nitro group in , which enhances electrophilicity and may improve binding to enzymatic targets.
  • Aromatic vs.

Spectroscopic and Crystallographic Insights

  • Configuration Validation : Single-crystal X-ray diffraction confirmed the (E)-configuration in analogs like (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide . Similar planar geometries are expected for the target compound .
  • Vibrational Spectroscopy : IR and Raman spectra of related compounds (e.g., E-DPPC ) show characteristic N-H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches, consistent with hydrazide and pyrazole functionalities.

Computational and Theoretical Studies

  • Similar analyses for the target compound would clarify its reactivity.
  • Molecular Docking : Pyrazole-carbohydrazides exhibit affinity for kinases and proteases due to hydrogen bonding with active-site residues (e.g., EGFR tyrosine kinase) .

Biological Activity

N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide (CAS Number: 1284267-48-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O3, with a molecular weight of 284.27 g/mol. The compound features a pyrazole core, which is known for its broad spectrum of biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can significantly reduce inflammation in animal models.

Compound% Inhibition (Carrageenan-induced edema)Standard Drug Comparison
This compound84.2%Diclofenac: 86.72%
Another Pyrazole Derivative75%Ibuprofen: 76%

The above data illustrates the potential of this compound as an anti-inflammatory agent, comparable to established drugs like diclofenac and ibuprofen .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Standard Drug
E. coli40 µg/mLAmpicillin
Bacillus subtilis40 µg/mLAmoxicillin

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored through various studies, revealing promising results against different cancer cell lines.

Cell LineIC50 Value (µM)Reference Drug
MCF-7 (Breast Cancer)17.9Doxorubicin
HCT116 (Colon Cancer)14.2Cisplatin

These results indicate that this compound may be effective in targeting cancer cells and warrants further investigation .

Case Studies

Case Study 1: Anti-inflammatory Efficacy
In a study conducted by Selvam et al., several derivatives of pyrazole were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited significant inhibition comparable to standard anti-inflammatory drugs .

Case Study 2: Antimicrobial Screening
Burguete et al. reported on the synthesis of various pyrazole derivatives and their antimicrobial properties against Mycobacterium tuberculosis and common bacterial strains. The study highlighted the promising results of specific compounds against resistant strains, suggesting a potential application in treating infections .

Q & A

Q. What are the recommended synthetic routes for N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step protocol :

  • Step 1 : Condensation of 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde under reflux in ethanol or methanol.
  • Step 2 : Acid-catalyzed hydrazone formation (e.g., acetic acid) to stabilize the E-configuration of the imine bond .
    Optimization Tips :
  • Use anhydrous solvents and nitrogen atmosphere to prevent oxidation.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Yield improvements (up to 75%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • FT-IR : Confirm hydrazone (-NH-N=C-) and carbonyl (C=O) stretches at ~1600–1650 cm⁻¹ and ~1680 cm⁻¹, respectively .
  • 1H/13C NMR : Identify furan protons (δ 6.2–7.4 ppm) and pyrazole protons (δ 7.8–8.2 ppm). Use DMSO-d₆ for solubility .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~368) and fragmentation patterns .
  • X-ray Diffraction : Resolve crystal packing and confirm E-configuration via SHELX refinement .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli (50–200 µg/mL concentrations) .
  • Anticancer Potential : Conduct MTT assays on HeLa or MCF-7 cell lines (IC₅₀ calculations via dose-response curves) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or COX-2 inhibition via spectrophotometric methods .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s electronic properties and target interactions?

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Key interactions: hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in binding pockets .

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray results) be resolved?

  • Case Example : Discrepancies in pyrazole proton splitting may arise from dynamic effects in solution (e.g., tautomerism).
  • Resolution Strategies :
    • Compare variable-temperature NMR to identify slow-exchange processes .
    • Validate via X-ray crystallography (SHELXL refinement) to confirm solid-state conformation .
    • Use NOESY to detect spatial proximity of protons in conflicting regions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Key Issues :
    • Isomerization risk during prolonged heating (E→Z conversion).
    • Solvent choice impacts crystallization; DMF may improve yield but complicates purification.
  • Mitigation :
    • Use microwave-assisted synthesis to reduce reaction time and energy input .
    • Employ flash chromatography (silica gel, gradient elution) for large-scale purification .

Methodological Guidelines

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core Modifications :
    • Replace 5-methylfuran with thiophene (electron-rich) or chloro-substituted rings .
    • Vary hydrazide substituents (e.g., nitro, methoxy) to modulate electron density .
  • Assay Design :
    • Parallel synthesis of 10–20 derivatives.
    • Correlate logP (HPLC-measured) with cytotoxicity to assess bioavailability .

Q. What are best practices for resolving crystallographic disorder in X-ray structures?

  • SHELX Refinement :
    • Use PART instructions to model disordered furan rings.
    • Apply ISOR and SIMU restraints to thermal parameters .
  • Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual density .

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